beta-Glucosamine, tetraacetate, hydrochloride

Catalog No.
S775006
CAS No.
10034-20-5
M.F
C14H22ClNO9
M. Wt
383.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Glucosamine, tetraacetate, hydrochloride

CAS Number

10034-20-5

Product Name

beta-Glucosamine, tetraacetate, hydrochloride

IUPAC Name

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride

Molecular Formula

C14H22ClNO9

Molecular Weight

383.78 g/mol

InChI

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H

InChI Key

BQLUYAHMYOLHBX-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Synonyms

2-Amino-2-deoxy-β-D-glucopyranose 1,3,4,6-Tetraacetate Hydrochloride; NSC 82044;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

The exact mass of the compound beta-Glucosamine, tetraacetate, hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride (CAS 10034-20-5) is a highly specialized, fully O-protected amino sugar building block central to modern carbohydrate synthesis. Structurally, it features four acetate protecting groups at the 1, 3, 4, and 6 hydroxyl positions, while the C2 amine remains unprotected but stabilized as a hydrochloride salt [1]. This specific configuration provides a stable, crystalline solid that resists premature N,O-acyl migration. For procurement professionals and synthetic chemists, its primary value proposition lies in its immediate readiness for selective N-functionalization in organic solvents. By providing a strictly reactive amine within a fully protected carbohydrate scaffold, it serves as a primary starting material for synthesizing complex glycoconjugates, custom N-modified glycosyl donors, and metabolic inhibitors without the need for exhaustive in-house protection sequences.

Substituting 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride with cheaper, unprotected D-glucosamine hydrochloride introduces severe processability bottlenecks. Unprotected glucosamine hydrochloride is highly polar, soluble only in water, and completely insoluble in standard organic solvents like dichloromethane (DCM) or chloroform [1]. Attempting direct N-acylation in aqueous or heterogeneous media typically results in low yields, complex mixtures of N- and O-functionalized products, and arduous purification workflows. Conversely, attempting to use the fully protected analog, GlcNAc pentaacetate (where the amine is also acetylated), fails because selectively de-N-acetylating the C2 position to free the amine requires harsh basic or hydrazinolysis conditions that concurrently cleave the essential O-acetate groups . Procuring the tetraacetate hydrochloride salt directly bypasses both the insolubility of the raw sugar and the destructive deprotection requirements of the pentaacetate.

Homogeneous Phase Reactivity via Organic Solvent Solubility

A critical procurement differentiator for this compound is its solubility profile. Unprotected D-glucosamine hydrochloride is virtually insoluble in halogenated organic solvents such as chloroform and DCM, restricting its reactivity to aqueous environments where electrophiles rapidly degrade [1]. 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride is highly soluble in these organic solvents. Upon mild in situ neutralization with bases like triethylamine, it allows for rapid, homogeneous N-acylation or N-alkylation at room temperature .

Evidence DimensionSolubility in halogenated organic solvents (e.g., Chloroform, DCM)
Target Compound DataHighly soluble (enables homogeneous organic phase reactions)
Comparator Or BaselineD-Glucosamine hydrochloride (Insoluble)
Quantified DifferenceBinary solubility shift enabling non-aqueous processing
ConditionsStandard laboratory conditions (20-25 °C) in DCM/Chloroform

Procuring the organic-soluble tetraacetate form eliminates the need for complex biphasic reaction setups and prevents low-yielding heterogeneous reactions during N-functionalization.

Absolute N-Selectivity Without O-Protection Workflows

When synthesizing custom N-modified glucosamine derivatives, starting with unprotected glucosamine requires a multi-step protection-deprotection sequence (global protection, selective deprotection, functionalization) that severely impacts overall yield. Starting with 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride provides a fully O-protected scaffold with a strictly reactive amine. This enables direct, single-step N-acylation (e.g., forming N-Troc, N-Fmoc, or custom amides) with near-quantitative conversion, completely avoiding the risk of O-acylation .

Evidence DimensionSynthetic steps to yield an N-modified, O-protected intermediate
Target Compound Data1 step (Direct N-acylation in situ)
Comparator Or BaselineUnprotected Glucosamine HCl (>3 steps required)
Quantified DifferenceElimination of 2+ synthetic steps and associated downstream yield losses
ConditionsStandard N-acylation using acyl chlorides/anhydrides and mild base in DCM

Procuring this specific building block drastically shortens synthesis timelines, reduces reagent waste, and improves overall yields for custom glycoconjugate production.

Primary Precursor Suitability for Diazo Transfer (2-Azido Donor Formation)

The synthesis of 1,2-cis glycosidic linkages (alpha-glycosides) strictly requires a non-participating group at the C2 position, with the 2-azido group being the industry standard. 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride is the established substrate for diazo transfer reactions (e.g., using imidazole-1-sulfonyl azide) to yield 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose [1]. Attempting this transformation on GlcNAc pentaacetate is impossible due to the lack of a free amine, and using unprotected glucosamine results in unmanageable side reactions.

Evidence DimensionCompatibility with electrophilic diazo transfer reagents
Target Compound DataDirect, high-yield conversion to 2-azido-2-deoxy derivative
Comparator Or BaselineGlcNAc pentaacetate (Incompatible; lacks primary amine)
Quantified DifferenceEnables direct azide formation vs. complete reaction failure
ConditionsDiazo transfer utilizing imidazole-1-sulfonyl azide or triflyl azide

Buyers synthesizing alpha-glycosides must procure this exact hydrochloride salt to successfully generate the mandatory 2-azido glycosyl donors required for stereoselective coupling.

Synthesis of Custom N-Modified Glycoconjugates

Highly suited for generating N-acyl, N-alkyl, or N-linked fluorescent probes. Because the O-acetates protect the carbohydrate core, buyers can directly react the neutralized amine with custom electrophiles in organic solvents, ensuring absolute regioselectivity [1].

Preparation of 2-Azido Glycosyl Donors for Alpha-Glycosylation

The mandatory starting material for diazo transfer reactions. It directly yields 2-azido-2-deoxy-glucosamine derivatives, which serve as essential non-participating glycosyl donors for stereoselective alpha-glycosidic bond formation[1].

Solid-Phase Peptide Synthesis (SPPS) Glycan Building Blocks

Procured to synthesize Fmoc- or Boc-protected N-glycan building blocks for incorporation into glycopeptides. The O-acetates remain stable during standard peptide coupling cycles and can be efficiently cleaved globally at the end of the synthesis [1].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

383.0983090 g/mol

Monoisotopic Mass

383.0983090 g/mol

Heavy Atom Count

25

Dates

Last modified: 09-14-2023

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